N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazole ring can produce thiazolidines.
Scientific Research Applications
N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and thiazole rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)propionamide
- N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities due to variations in the acetamide group.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-16(25-17(19-11)15-4-3-9-24-15)10-18-26(22,23)14-7-5-13(6-8-14)20-12(2)21/h3-9,18H,10H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHAJPIPUVADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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